molecular formula C17H17BBrNO3 B15160255 1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide CAS No. 784146-26-5

1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide

Cat. No.: B15160255
CAS No.: 784146-26-5
M. Wt: 374.0 g/mol
InChI Key: MVPQYCQFEWDCGG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline core, a boron-containing phenyl group, and a methoxy substituent, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base to form the quinoline structure. The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.

This reaction involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base . The final step involves the quaternization of the nitrogen atom in the quinoline ring with a suitable alkylating agent, such as methyl bromide, to form the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.

    Substitution: The boron-containing phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products

    Oxidation: Formation of quinoline-6-carboxaldehyde.

    Reduction: Formation of 1-[(4-Boronophenyl)methyl]-6-methoxytetrahydroquinoline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules through various coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The boron-containing phenyl group can also participate in boron-neutron capture therapy (BNCT), a targeted cancer treatment that exploits the high neutron capture cross-section of boron-10.

Comparison with Similar Compounds

1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide can be compared with other similar compounds, such as:

    1-[(4-Boronophenyl)methyl]-quinolin-1-ium bromide: Lacks the methoxy group, which may affect its reactivity and photophysical properties.

    6-Methoxyquinolin-1-ium bromide:

    1-[(4-Boronophenyl)methyl]-6-chloroquinolin-1-ium bromide: The chloro substituent may alter its electronic properties and reactivity.

The unique combination of the boron-containing phenyl group and the methoxy substituent in this compound makes it a versatile and valuable compound for various scientific research applications.

Properties

CAS No.

784146-26-5

Molecular Formula

C17H17BBrNO3

Molecular Weight

374.0 g/mol

IUPAC Name

[4-[(6-methoxyquinolin-1-ium-1-yl)methyl]phenyl]boronic acid;bromide

InChI

InChI=1S/C17H17BNO3.BrH/c1-22-16-8-9-17-14(11-16)3-2-10-19(17)12-13-4-6-15(7-5-13)18(20)21;/h2-11,20-21H,12H2,1H3;1H/q+1;/p-1

InChI Key

MVPQYCQFEWDCGG-UHFFFAOYSA-M

Canonical SMILES

B(C1=CC=C(C=C1)C[N+]2=CC=CC3=C2C=CC(=C3)OC)(O)O.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.